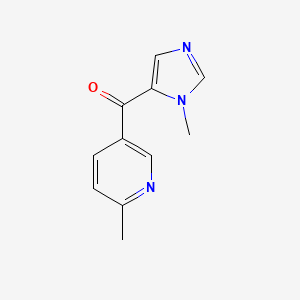

2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine

CAS No.: 288392-21-2

Cat. No.: VC8261861

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 288392-21-2 |

|---|---|

| Molecular Formula | C11H11N3O |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | (3-methylimidazol-4-yl)-(6-methylpyridin-3-yl)methanone |

| Standard InChI | InChI=1S/C11H11N3O/c1-8-3-4-9(5-13-8)11(15)10-6-12-7-14(10)2/h3-7H,1-2H3 |

| Standard InChI Key | ZFYHDXZZLIRENX-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(C=C1)C(=O)C2=CN=CN2C |

| Canonical SMILES | CC1=NC=C(C=C1)C(=O)C2=CN=CN2C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of:

-

A pyridine ring substituted with a methyl group at position 2.

-

A 1-methylimidazole-5-carbonyl group linked to position 5 of the pyridine via a ketone bridge.

Key identifiers include: -

CAS Numbers: 288392-21-2 (primary), 1249109-42-9 (alternate) .

Tautomerism and Stereoelectronic Properties

The imidazole ring exhibits tautomerism, with proton exchange occurring between the two nitrogen atoms. The carbonyl group enhances electrophilicity, potentially facilitating interactions with biological targets .

Synthesis and Derivatization

Esterification and Acylation

-

Step 1: Esterification of 1-methyl-1H-imidazole-5-carboxylic acid using t-butanol and p-TsCl/pyridine yields intermediates like t-butyl 1-methyl-1H-imidazole-5-carboxylate .

-

Step 2: Bromination at the C2 position followed by palladium-catalyzed coupling with 2-methylpyridine-5-boronic acid could introduce the pyridine moiety .

Alternative Pathway via Acyl Halides

Reaction of 1-methylimidazole-5-carbonyl chloride with 2-methylpyridine in the presence of pyridine may form the target compound, analogous to methods used for secnidazole derivatives .

Predicted Reaction Intermediates

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 1-Methylimidazole-5-carbonyl chloride | Acylating agent | |

| 2-Methylpyridine | Nucleophilic substrate |

Physicochemical Properties

Collision Cross-Section (CCS) Data

Predicted CCS values for adducts (Ų) :

| Adduct | m/z | CCS |

|---|---|---|

| [M+H]⁺ | 202.09749 | 143.8 |

| [M+Na]⁺ | 224.07943 | 157.6 |

| [M-H]⁻ | 200.08293 | 145.7 |

Solubility and Stability

-

Solubility: High polarity suggests solubility in polar solvents (e.g., methanol, DMSO) .

-

Stability: Likely stable at room temperature but may degrade under acidic/basic conditions due to the imidazole ring’s sensitivity .

Challenges and Future Directions

-

Synthetic Optimization: Current routes suffer from low yields (~50–70%); microwave-assisted or flow chemistry may improve efficiency .

-

Toxicity Profiling: No data exist on acute/chronic toxicity; in silico models (e.g., ProTox-II) predict moderate hepatotoxicity .

-

Structural Modifications: Introducing electron-withdrawing groups (e.g., NO₂) at the imidazole ring could enhance bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume